molecular formula C13H15N3O B1476362 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2098101-07-4

1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B1476362
CAS No.: 2098101-07-4
M. Wt: 229.28 g/mol
InChI Key: UMPRUPLFACXKRL-UHFFFAOYSA-N
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Description

1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

  • Compounds related to "1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one" have been synthesized and tested for their anti-inflammatory activity. Some compounds displayed significant anti-inflammatory properties and were compared with non-steroidal anti-inflammatory drugs for their efficacy and ulcerogenic activities (Kalsi et al., 1990).

Antibacterial and Antifungal Activities

  • Novel 1H-indole derivatives were synthesized and demonstrated significant antimicrobial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anticancer Activity

  • Several derivatives of "this compound" were synthesized and evaluated for their anticancer activities. Most compounds showed moderate to potent antiproliferative activities against various cancer cell lines, such as Hela, A-549, and ECA-109 (Jiang et al., 2016).

Antileishmanial Agents

  • A series of compounds related to "this compound" were synthesized and screened for antileishmanial activity against Leishmania major. Several compounds displayed significant activity, with some showing comparable results to the clinical drug amphotericine B (Singh et al., 2012).

HIV-1 Inhibition

  • Azaindole derivatives derived from "this compound" were prepared as inhibitors of HIV-1 attachment. These derivatives showed significant improvements in antiviral activity and pharmaceutical properties, leading to the identification of compounds advanced to clinical studies (Wang et al., 2009).

COVID-19 Main Protease Inhibition

  • Novel thiadiazole-based molecules containing 1,2,3-triazole moiety, synthesized from a precursor molecule related to "this compound," were identified as potential inhibitors of the COVID-19 main protease. These compounds showed promising docking scores against the protease, indicating potential antiviral activity (Rashdan et al., 2021).

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-7-16(8-11)13(17)9-15-6-5-10-3-1-2-4-12(10)15/h1-6,11H,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRUPLFACXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
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1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
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1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
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1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

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